molecular formula C16H18N2O2 B14962557 1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione

1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B14962557
M. Wt: 270.33 g/mol
InChI Key: VMBNHEXWWGCTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3-methylphenyl group and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-methylphenylamine with maleic anhydride to form the intermediate 3-methylphenylmaleimide. This intermediate is then reacted with piperidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylphenyl)-3-(pyrrolidin-1-yl)-1H-pyrrole-2,5-dione
  • 1-(3-methylphenyl)-3-(morpholin-1-yl)-1H-pyrrole-2,5-dione
  • 1-(3-methylphenyl)-3-(azepan-1-yl)-1H-pyrrole-2,5-dione

Uniqueness

1-(3-methylphenyl)-3-(piperidin-1-yl)-1H-pyrrole-2,5-dione is unique due to the presence of the piperidin-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(3-methylphenyl)-3-piperidin-1-ylpyrrole-2,5-dione

InChI

InChI=1S/C16H18N2O2/c1-12-6-5-7-13(10-12)18-15(19)11-14(16(18)20)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9H2,1H3

InChI Key

VMBNHEXWWGCTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(C2=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.